molecular formula C11H20F5N2P B13831618 N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide

N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide

Cat. No.: B13831618
M. Wt: 306.26 g/mol
InChI Key: RJNBNALTXLLOPS-KTKRTIGZSA-N
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Description

N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is a chemical compound with the molecular formula C11H20F5N2P and a molecular weight of 306.26 g/mol . This compound is known for its unique structure, which includes a pentafluoropropenyl group and a phosphonous diamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves several steps. One common method includes the reaction of N,N’-bis(tolylsulfonyl)-1,2-diaminoethane with PhPCl2, yielding the phosphonous diamide. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to 100°C. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonous diamides.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonous diamide moiety can form strong coordination bonds with metal ions, influencing catalytic activity and enzyme function. Additionally, the pentafluoropropenyl group enhances the compound’s reactivity and binding affinity, making it a valuable tool in biochemical and pharmaceutical research .

Comparison with Similar Compounds

N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide can be compared with other similar compounds, such as:

The uniqueness of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide lies in its combination of the pentafluoropropenyl group and the phosphonous diamide moiety, which imparts distinct chemical properties and reactivity compared to other diamide compounds.

Properties

Molecular Formula

C11H20F5N2P

Molecular Weight

306.26 g/mol

IUPAC Name

N-[diethylamino-[(Z)-1,2,3,3,3-pentafluoroprop-1-enyl]phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3/b10-9-

InChI Key

RJNBNALTXLLOPS-KTKRTIGZSA-N

Isomeric SMILES

CCN(CC)P(/C(=C(/C(F)(F)F)\F)/F)N(CC)CC

Canonical SMILES

CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC

Origin of Product

United States

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